molecular formula C18H16N2O2S B6088994 2-(benzylsulfanyl)-6-hydroxy-3-(4-methylphenyl)pyrimidin-4(3H)-one

2-(benzylsulfanyl)-6-hydroxy-3-(4-methylphenyl)pyrimidin-4(3H)-one

Cat. No.: B6088994
M. Wt: 324.4 g/mol
InChI Key: LYMWZCZMBIIRJZ-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-6-hydroxy-3-(4-methylphenyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a benzylsulfanyl group at the 2-position, a hydroxy group at the 6-position, and a 4-methylphenyl group at the 3-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-6-hydroxy-3-(4-methylphenyl)pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methylbenzaldehyde with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-6-hydroxy-3-(4-methylphenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-6-hydroxy-3-(4-methylphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The hydroxy and 4-methylphenyl groups can enhance binding affinity through hydrogen bonding and hydrophobic interactions, respectively .

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfanyl)-6-hydroxy-3-(4-methylphenyl)pyrimidin-4(3H)-one
  • 2-(ethylsulfanyl)-6-hydroxy-3-(4-methylphenyl)pyrimidin-4(3H)-one
  • 2-(benzylsulfanyl)-6-hydroxy-3-phenylpyrimidin-4(3H)-one

Uniqueness

2-(benzylsulfanyl)-6-hydroxy-3-(4-methylphenyl)pyrimidin-4(3H)-one is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the hydroxy and 4-methylphenyl groups further enhances its potential for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-benzylsulfanyl-6-hydroxy-3-(4-methylphenyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-13-7-9-15(10-8-13)20-17(22)11-16(21)19-18(20)23-12-14-5-3-2-4-6-14/h2-11,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMWZCZMBIIRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(N=C2SCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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